SH-4-54 is a small molecule developed through rational structure-based design. [] It is classified as a STAT3 inhibitor and is primarily used in preclinical research to investigate the therapeutic potential of targeting the STAT3 signaling pathway in various diseases, including cancer. [] SH-4-54 works by mimicking the native phosphopeptide binding sequence of STAT3, thereby blocking its SH2 domain. []
Mechanism of Action
SH-4-54 primarily acts by inhibiting STAT3, a transcription factor involved in various cellular processes, including cell growth, survival, and differentiation. [] The molecule binds to the SH2 domain of STAT3, preventing its phosphorylation (activation) and disrupting the formation of transcriptionally active STAT3:STAT3 dimers. [] This inhibition disrupts downstream STAT3 signaling, leading to decreased expression of STAT3 target genes, such as c-Myc, and ultimately inhibiting cell proliferation, inducing apoptosis, and increasing sensitivity to other treatments. [, ] Some studies suggest that SH-4-54 may also inhibit STAT5, another transcription factor with similar functions to STAT3. [, , ]
Applications
Multiple Myeloma: SH-4-54 demonstrated significant anti-tumor activity against multiple myeloma cell lines, including those derived from patients. [] It induced apoptosis and reduced the viability of myeloma cells while showing minimal toxicity towards non-malignant cells. []
Chronic Myeloid Leukemia: In chronic myeloid leukemia cell lines, SH-4-54 inhibited cell growth and induced apoptosis, suggesting its potential to overcome imatinib resistance. []
Hepatocellular Carcinoma: Combining SH-4-54 with radiotherapy enhanced the radiosensitivity of hepatocellular carcinoma cells. []
B Lymphoblastic Leukemia: SH-4-54, alone or in combination with dexamethasone, showed potential in treating B lymphoblastic leukemia cells with IKZF1 deletions, highlighting its potential for targeting specific genetic vulnerabilities. []
Neuroblastoma: SH-4-54 enhanced the anti-tumor effects of Cetuximab in neuroblastoma cells, particularly those with low UBE4B expression, suggesting its potential use in combination therapy. []
Glioblastoma: The efficacy of SH-4-54 in glioblastoma varied depending on the cell line and the presence of stromal cells, highlighting the complex interplay between tumor cells and their microenvironment. []
Breast Cancer: Chronic SH-4-54 treatment resulted in distinct effects on different breast cancer subtypes, indicating the need for careful patient stratification when targeting STAT3/5. []
Head and Neck Squamous Cell Carcinoma: SH-4-54 inhibited invasion and reversed the effects of Rab18 overexpression in head and neck squamous cell carcinoma cells, indicating its potential in targeting specific oncogenic pathways. [, ]
Chronic Hypoxia-Induced Microvessel Proliferation: SH-4-54 effectively attenuated chronic hypoxia-induced microvessel proliferation and basal membrane degradation in rat bone marrow by inhibiting the IL-6/JAK2/STAT3/MMP-9 pathway. []
Bladder Cancer: SH-4-54 showed promise as a monotherapy and in combination with other chemotherapeutics or oncolytic adenovirus therapy for bladder cancer treatment. []
Retinal Degeneration: SH-4-54 alleviated immune response and rescued photoreceptor cells under oxidative stress in a mouse model of retinal degeneration, suggesting its potential therapeutic application for age-related macular degeneration and similar diseases. []
Neointimal Hyperplasia: In a mouse model, SH-4-54 attenuated neointimal hyperplasia, which is the thickening of the innermost layer of the artery wall, by inhibiting the proliferation and migration of vascular smooth muscle cells. []
Hepatic Fibrogenesis: SH-4-54 exhibited antifibrogenic properties by inhibiting the activation of hepatic stellate cells, which are the primary cell type involved in liver fibrosis, highlighting its potential therapeutic application for liver diseases. []
Future Directions
Combination Therapies: Further research is needed to explore the synergistic potential of SH-4-54 with other therapies, such as chemotherapy, radiotherapy, and immunotherapy. [, , , ]
Patient Stratification: Identifying biomarkers to predict which patients would benefit most from SH-4-54 treatment is crucial for personalized medicine approaches. [, , , ]
Drug Resistance: Investigating mechanisms of resistance to SH-4-54 and developing strategies to overcome them will be essential for long-term treatment success. []
In vivo Studies: While promising in vitro results have been observed, more comprehensive in vivo studies are necessary to evaluate the efficacy and safety of SH-4-54 in animal models and eventually translate these findings to clinical trials. [, ]
Related Compounds
Compound Description: Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), inhibiting its activation. It is used in the treatment of certain types of cancer.
Relevance: Research has shown that combining Cetuximab with SH-4-54 can enhance the anti-proliferative and anti-migratory effects in neuroblastoma cells, particularly in cells with low UBE4B expression. This suggests a synergistic relationship between targeting EGFR with Cetuximab and inhibiting STAT3/5 with SH-4-54.
Compound Description: Tofacitinib is a selective inhibitor of Janus kinase 1 (JAK1), a key component of the JAK/STAT signaling pathway. It is used to treat rheumatoid arthritis and ulcerative colitis.
Relevance: Similar to SH-4-54, Tofacitinib targets the JAK/STAT pathway, although at a different point in the pathway. Studies have shown that combining Tofacitinib with dexamethasone can re-sensitize IKZF1-deleted B lymphoblastic leukemia cells to glucocorticoid-induced apoptosis, suggesting a potential therapeutic benefit of combining JAK/STAT inhibitors like Tofacitinib and SH-4-54 with glucocorticoids.
Compound Description: Stattic is a small molecule inhibitor that specifically targets STAT3, preventing its dimerization and subsequent DNA binding.
Relevance: Stattic shares a similar mechanism of action with SH-4-54, as both compounds ultimately inhibit STAT3 activity. Both Stattic and SH-4-54 have been investigated for their potential in cancer treatment.
Compound Description: Nifuroxazide is a nitrofuran antibiotic with known activity against STAT3.
Relevance: Similar to SH-4-54, Nifuroxazide inhibits STAT3. It has been investigated for its anti-tumor effects in bladder cancer.
Compound Description: Decitabine is a DNA methyltransferase inhibitor, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Relevance: Research suggests that Decitabine can induce the expression of genes involved in pro-survival pathways like JAK-STAT. Combining Decitabine with a JAK-STAT inhibitor like SH-4-54 might enhance its antitumor activity.
Compound Description: Ruxolitinib is a selective inhibitor of JAK1 and JAK2. It is used to treat myelofibrosis and polycythemia vera.
Relevance: Like SH-4-54, Ruxolitinib targets the JAK-STAT pathway. Studies suggest that combining Ruxolitinib with other inhibitors targeting the STAT3 pathway, like SH-4-54, could enhance cell killing effects in pancreatic cancer cells.
Compound Description: APX3330 is an inhibitor of Ref-1 (redox factor-1), a protein involved in DNA repair and redox signaling.
Relevance: Ref-1 regulates STAT3 activity. The use of APX3330 alongside STAT3 inhibitors like SH-4-54 may enhance the inhibition of the STAT3 pathway in certain cancers.
Compound Description: Imatinib mesylate is a tyrosine kinase inhibitor, primarily used to treat chronic myeloid leukemia (CML). It functions by inhibiting the BCR-ABL1 tyrosine kinase.
Relevance: While Imatinib targets BCR-ABL1, resistance to Imatinib can occur, and research suggests that targeting both STAT3 and STAT5 with compounds like SH-4-54 might offer a potential strategy to overcome this resistance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
T-3364366 is a potent, reversible, slow-binding D5D inhibitor with D5D Ki < 2.7 nM and a dissociation half-life in excess of 2.0 h. The long residence time was confirmed in cellular washout assays. Delta-5 desaturase (D5D) catalyzes the conversion from dihomo-gamma linoleic acid (DGLA) to arachidonic acid (AA). DGLA and AA are common precursors of anti- and pro-inflammatory eicosanoids, respectively, making D5D an attractive drug target for inflammatory-related diseases.
T-5224 is an inhibitor of c-fos/activator protein 1 (AP-1). It inhibits the DNA binding activity of c-fos/AP-1 without affecting the activity of C/EBPα, ATF2, MyoD, Sp1, and NF-κB/p65 in vitro. It shows inhibitory activity in a c-fos/AP-1 promoter luciferase assay without changing c-fos family protein expression levels in TNF-α-stimulated NIH/3T3 cells. Administration of T-5224 (30 mg/kg) inhibits the development of collagen-induced arthritis in mice through reduction of IL-1β production, neutrophil infiltration, and synovial cell proliferation. It reduces the inflammatory cytokine response in LPS-challenged mice, lowering levels of TNF-α and HMGB1 in the serum and MIP-1α and MCP-1 in the liver. T-5224 reduces in vivo necrosis of liver tissue and improves survival rates in LPS-challenged mice. T-5224 also exhibits anticancer activity, reducing proliferation and migration of HSC-3-M3 head and neck squamous carcinoma cells in vitro and the number of metastases in an HSC-3-M3 orthotopic xenograft model in vivo. A selective inhibitor of c-Fos/activator protein (AP)-1, attenuates lipopolysaccharide-induced liver injury in mice T-5224 is a selective inhibitor of c-Fos/activator protein-1. T-5224 ameliorates liver injury and improves survival through decreasing production of proinflammatory cytokines and chemokines in endotoxemic mice. T-5224 has been investigated in phase II human clinical trials. T-5224 may be a promising new treatment for septic kidney injury. Activator protein 1 (AP-1) is a pivotal transcription factor that regulates a wide range of cellular processes including proliferation, apoptosis, differentiation, survival, cell migration, and transformation.
T5601640 is an inhibitor of LIM kinase 2 (LIMK2) that inhibits LIMK2-mediated cofilin phosphorylation. It reduces the levels of phosphorylated cofilin (p-cofilin) in mouse embryonic fibroblasts (MEF) lacking neurofibromin (Nf1-/-; IC50 = 30 µM), which normally have high levels of p-cofilin. T5601640 (50 µM) decreases actin stress fiber formation, inhibits cell migration, and inhibits colony formation of Nf1-/- MEF cells. It inhibits proliferation of ST88-14, U87, and PANC-1 cells with IC50 values of 18.3, 7.4, and 35.2 µM, respectively, and also decreases p-cofilin levels by 20, 24, and 46%, respectively. Oral gavage administration of T5601640 (60 mg/kg) decreases tumor volume and cofilin phosphorylation in a PANC-1 nude mouse xenograft model. T-5601640 is a selective LIM kinase 2 (LIMK2) inhibitor.
T-5971079 is an inhibitors of Schistosoma mansoni HDAC8. S. mansoni histone deacetylase 8 (smHDAC8) is a potential target for antiparasitic therapy. Schistosomiasis, caused by S. mansoni, is a tropical disease that affects over 200 million people worldwide.